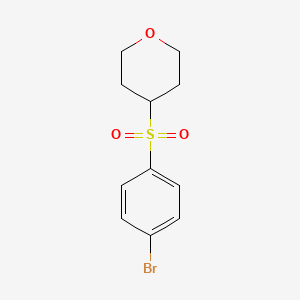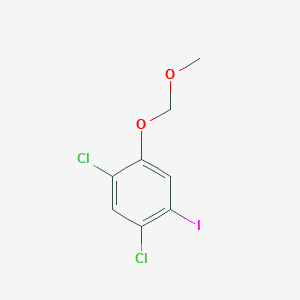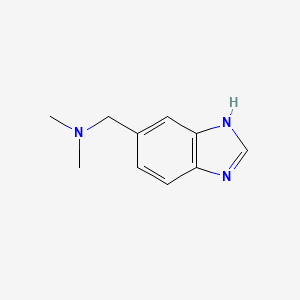
(1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazole derivatives are widely studied due to their potential applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has shown promise in several scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine typically involves the reaction of benzimidazole derivatives with dimethylamine. One common method is the nucleophilic substitution reaction where benzimidazole is reacted with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent like ethanol or methanol and requires heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, ensuring consistent quality and yield. The reaction conditions are optimized to achieve maximum efficiency and purity.
化学反応の分析
Types of Reactions
(1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, thiols; reactions are carried out in polar solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
Chemistry
In chemistry, (1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Benzimidazole derivatives have been shown to inhibit the growth of various microorganisms, making them valuable in the development of new antibiotics and antiviral agents .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. Benzimidazole derivatives are known for their anti-inflammatory, antiparasitic, and anticancer activities . This compound may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
作用機序
The mechanism of action of (1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
Albendazole: A benzimidazole derivative used as an antiparasitic agent.
Mebendazole: Another antiparasitic benzimidazole derivative.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Cyclobendazole: Known for its antimicrobial properties.
Uniqueness
(1h-Benzoimidazol-5-ylmethyl)-dimethyl-amine stands out due to its unique structure, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound for various research and industrial applications. Its potential therapeutic effects and stability further enhance its significance compared to other similar compounds.
特性
分子式 |
C10H13N3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
1-(3H-benzimidazol-5-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H13N3/c1-13(2)6-8-3-4-9-10(5-8)12-7-11-9/h3-5,7H,6H2,1-2H3,(H,11,12) |
InChIキー |
XETLKNRQQZJOMX-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=CC2=C(C=C1)N=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



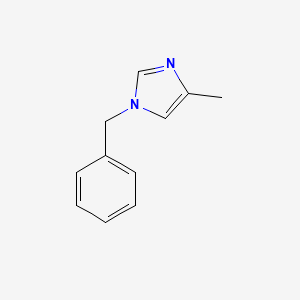

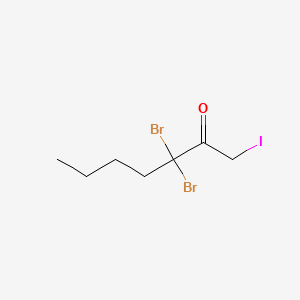
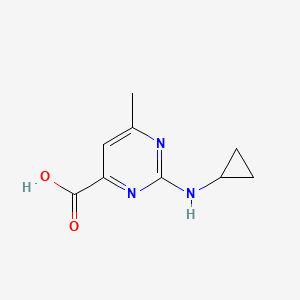
![Tert-butyl 3-[[4-(trifluoromethyl)phenyl]methyl]azetidine-1-carboxylate](/img/structure/B13938405.png)
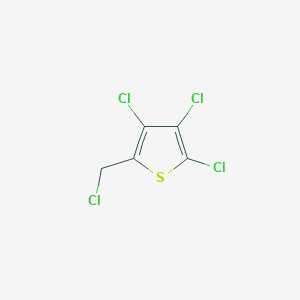
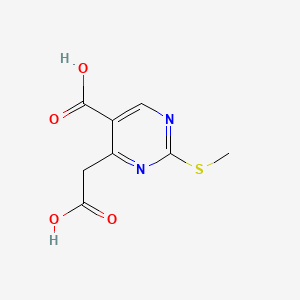
![(2S)-2-[amino(naphthalen-1-yl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13938448.png)

